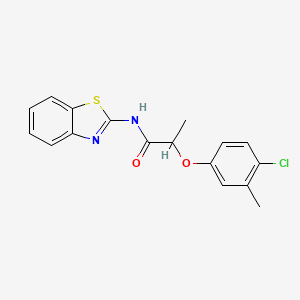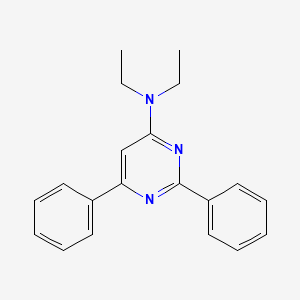![molecular formula C18H20N4O5S B4582452 N-[amino(imino)methyl]-4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4582452.png)
N-[amino(imino)methyl]-4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide
Descripción general
Descripción
Sulfonamide compounds play a crucial role in various fields of chemistry and medicine due to their versatile chemical structure and biological activities. These compounds are characterized by the presence of a sulfonamide group (-SO2NH2) and are known for their diverse chemical reactions and properties, which allow for a broad range of applications, including as inhibitors and in drug design.
Synthesis Analysis
The synthesis of sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines or amidines. For example, the synthesis and crystal structure of derivatives like N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide have been studied, showcasing the steps involved in obtaining these compounds and their structural determination through techniques like X-ray crystallography (Al-Hourani et al., 2016).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often elucidated using X-ray diffraction techniques, revealing details about their crystalline structure and molecular geometry. Such analyses provide insights into the conformational stability and intermolecular interactions that influence the compound's physical and chemical properties.
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, including N-alkylation, which can be used to introduce different substituents, enhancing the compound's biological activity or altering its physical-chemical properties. For instance, studies have explored the direct synthesis of amino-(N-alkyl)benzenesulfonamides via N-alkylation of aminobenzenesulfonamides with alcohols, demonstrating the versatility of sulfonamide chemistry (Lu et al., 2015).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals.
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, including their reactivity, stability, and interactions with biological molecules, are of great interest. These properties are influenced by the nature of the substituents attached to the sulfonamide group and the overall molecular structure.
- Synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide (Al-Hourani et al., 2016).
- Effective recognition of different types of amino groups: From aminobenzenesulfonamides to amino-(N-alkyl)benzenesulfonamides via iridium-catalyzed N-alkylation with alcohols (Lu et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound belongs to a class of molecules that are often used as building blocks in the synthesis of novel chemical structures. For instance, similar compounds have been synthesized and characterized, offering insights into potential applications in creating new materials or drugs. Compounds with related structures have been used to synthesize novel triazepines, pyrimidines, and azoles, indicating their utility in developing new therapeutic agents or materials with unique properties (Khodairy et al., 2016).
Antimicrobial Activity
Several compounds within this class have demonstrated significant antimicrobial activity. Novel derivatives have shown in vitro activity against yeast-like fungi, suggesting potential applications in treating fungal infections (Sławiński et al., 2014). This highlights the role of such compounds in developing new antifungal agents.
Photodynamic Therapy
Compounds with related structures have been explored for their applications in photodynamic therapy, especially in treating cancer. The synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base has shown promising properties for photodynamic therapy applications, including good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Enzyme Inhibition
Research into the enzyme inhibition properties of compounds with similar structures has yielded insights into their potential therapeutic applications. New Schiff bases derived from sulfamethoxazole have shown inhibitory effects on cholesterol esterase, tyrosinase, and α-amylase activities, indicating potential applications in managing conditions like hypercholesterolemia, melanogenesis disorders, and diabetes (Alyar et al., 2019).
Propiedades
IUPAC Name |
2-[4-[[(E)-3-(2,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-26-13-5-8-15(17(11-13)27-2)16(23)9-10-21-12-3-6-14(7-4-12)28(24,25)22-18(19)20/h3-11,21H,1-2H3,(H4,19,20,22)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVVMCKKDMNTCP-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[[(E)-3-(2,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-ethyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine](/img/structure/B4582384.png)
acetonitrile](/img/structure/B4582397.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4582404.png)
![1-[(4-chlorophenyl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B4582409.png)
![2-(2-fluorophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4582412.png)

![methyl 4-cyano-3-methyl-5-{[5-(2-nitrophenyl)-2-furoyl]amino}-2-thiophenecarboxylate](/img/structure/B4582429.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4582438.png)
![N-(3-methoxypropyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4582444.png)
![4-[(3,5-dimethylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4582446.png)

![N-(4-bromo-3-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4582450.png)
![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4582453.png)